molecular formula C23H39NO B1586956 N-hexadecylbenzamide CAS No. 82684-41-1

N-hexadecylbenzamide

Cat. No.: B1586956
CAS No.: 82684-41-1
M. Wt: 345.6 g/mol
InChI Key: SYMHECFNEKMWIA-UHFFFAOYSA-N
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Description

N-hexadecylbenzamide is an organic compound with the molecular formula C23H39NO. It is a derivative of benzamide, where the hydrogen atom of the amide group is replaced by a hexadecyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hexadecylbenzamide can be synthesized through the coupling reaction of carboxylic acids and amines. One common method involves the reaction of hexadecylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under an inert nitrogen atmosphere. The resulting solution is stirred at ambient temperature overnight to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N-hexadecylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield benzoyl derivatives, while reduction may produce hexadecylamine derivatives .

Scientific Research Applications

N-hexadecylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-hexadecylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-hexadecylbenzamide can be compared with other similar compounds, such as:

Its long alkyl chain and benzamide group contribute to its distinct properties and versatility in scientific research and industrial applications .

Properties

IUPAC Name

N-hexadecylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24-23(25)22-19-16-15-17-20-22/h15-17,19-20H,2-14,18,21H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMHECFNEKMWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391446
Record name N-hexadecylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82684-41-1
Record name N-hexadecylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-hexadecylbenzamide in modifying graphene for polyimide nanocomposites?

A: this compound (AHB) acts as a functionalizing agent for graphene sheets (GSs). [] This functionalization enhances the compatibility between the graphene and the polyimide matrix. Without functionalization, graphene tends to aggregate, hindering its dispersion within the polymer and limiting the desired property enhancements.

Q2: How does the addition of AHB-functionalized graphene sheets (AHB-GSs) impact the properties of polyimide films?

A2: Incorporating AHB-GSs into polyimide films leads to several notable effects:

  • Improved Gas Permeability and Conductivity: Even small amounts of AHB-GSs enhance gas permeation and electrical conductivity. This suggests their potential in applications requiring selective gas barriers or enhanced electrical pathways. []
  • Reduced Glass Transition and Decomposition Temperatures: The addition of AHB-GSs generally decreases both the glass transition temperature (Tg) and the initial decomposition temperature. [] This indicates a potential trade-off between property enhancement and thermal stability, requiring careful optimization for specific applications.

Q3: What techniques were used to characterize the AHB-GSs and the resulting polyimide nanocomposites?

A3: The research employed various characterization techniques, including:

  • Atomic Force Microscopy (AFM): Used to determine the thickness of the functionalized graphene sheets. []
  • Transmission Electron Microscopy (TEM): Provided insights into the dispersion and size of the AHB-GSs within the polyimide matrix. []

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